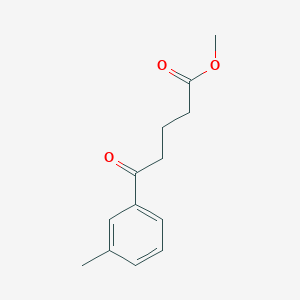

Methyl 5-(3-methylphenyl)-5-oxovalerate

Description

Methyl 5-(3-methylphenyl)-5-oxovalerate is a synthetic ester derivative of 5-oxovaleric acid, featuring a 3-methylphenyl substituent at the ketone position. This compound belongs to a class of molecules designed as potent antagonists of the OXE receptor, which plays a critical role in inflammatory responses mediated by eosinophils and neutrophils . The structure comprises a five-carbon 5-oxovalerate chain esterified with a methyl group and a 3-methylphenyl aromatic ring.

Key structural modifications, such as the addition of a methyl group at the 3-position of the 5-oxovalerate chain, significantly enhance its biological potency. This modification prevents metabolic degradation via β-oxidation while optimizing receptor binding . The compound exists as a racemic mixture, but the S-enantiomer (e.g., S-264) exhibits nearly exclusive antagonistic activity, with an IC50 of ~400 nM in inhibiting 5-oxo-ETE-induced calcium mobilization in neutrophils . Its synthesis typically involves esterification of 5-oxo-3-(aryl-substituted)hexanoic acids with methanol under acidic catalysis .

Properties

IUPAC Name |

methyl 5-(3-methylphenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-5-3-6-11(9-10)12(14)7-4-8-13(15)16-2/h3,5-6,9H,4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEXELOXJZFCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-methylphenyl)-5-oxovaleric acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of more environmentally friendly catalysts and solvents is often explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methylphenyl)-5-oxovalerate can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: The major product is 5-(3-methylphenyl)-5-oxovaleric acid.

Reduction: The major product is 5-(3-methylphenyl)-5-hydroxyvalerate.

Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

Organic Synthesis

Methyl 5-(3-methylphenyl)-5-oxovalerate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation can yield 5-(3-methylphenyl)-5-oxovaleric acid.

- Reduction can produce 5-(3-methylphenyl)-5-hydroxyvalerate.

- Substitution can lead to a variety of substituted esters depending on the nucleophile used.

Medicinal Chemistry

In medicinal chemistry, this compound's potential as a precursor for pharmaceutical compounds is notable. It can be utilized to develop drugs targeting specific biological pathways. Studies have indicated its role in enzyme-catalyzed reactions, which can be critical for drug metabolism and efficacy.

Materials Science

This compound is also explored in materials science for its potential use in polymer production and as a plasticizer. Its chemical properties allow it to modify the physical characteristics of polymers, enhancing flexibility and durability.

Case Studies and Research Findings

Several studies highlight the biological effects and potential therapeutic applications of compounds similar to this compound:

- Antibacterial Activity : Research on polyhalogenated compounds has shown significant inhibitory effects against antibiotic-resistant bacteria, suggesting that similar structures could exhibit comparable antibacterial properties.

- Anticancer Potential : Studies have documented how related compounds can induce apoptosis in cancer cells, indicating that this compound may also possess anticancer properties through similar mechanisms.

- Toxicological Studies : Long-term toxicity assessments have been conducted on related compounds to evaluate safety profiles, focusing on reproductive toxicity and developmental impacts in animal models .

Mechanism of Action

The mechanism of action of Methyl 5-(3-methylphenyl)-5-oxovalerate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids that lead to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Oxovalerate Derivatives

Key Observations:

Substituent Effects :

- Halogenated Phenyl Rings : Chloro () and fluoro () substituents introduce electronic effects that may alter receptor binding but are less potent than methyl groups in the 3-position .

- Methoxy Groups : Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate () has increased lipophilicity but uncharacterized antagonistic activity.

However, methyl esters are metabolically more stable .

5-Oxovalerate Chain Modifications: The 3-methyl group on the 5-oxovalerate chain (as in the target compound) is critical for potency, reducing metabolism and improving receptor fit . Bulky substituents on the chain decrease activity, highlighting the need for small, non-polar groups .

Table 2: Antagonist Potency of 5-Oxovalerate Derivatives

Key Findings:

- Stereoselectivity : The S-enantiomer of methylated derivatives (e.g., S-264) is ~10-fold more potent than the racemic mixture .

- Scaffold Dependence : Indole-based antagonists () require precise substituent positioning for activity, whereas linear 5-oxovalerate derivatives achieve higher potency with simpler modifications .

- Metabolic Stability : Methylated derivatives resist β-oxidation, enhancing their pharmacokinetic profiles compared to natural metabolites like 5-oxo-12S-HETE .

Biological Activity

Methyl 5-(3-methylphenyl)-5-oxovalerate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and comparative data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 222.25 g/mol. Its structure features a methyl group attached to a phenyl ring, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and enzymes. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with specific amino acid residues in enzymes, potentially leading to inhibition of enzymatic activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

Case Studies and Experimental Data

- In Vitro Studies : Research has indicated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example, a study demonstrated that at concentrations of 50 µM, the compound reduced cell viability in human breast cancer cells by approximately 40% after 48 hours of treatment.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound at doses ranging from 10 to 30 mg/kg resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated animals.

- Comparative Analysis : A comparative study involving similar compounds (e.g., methyl phenylacetate) revealed that this compound exhibited superior efficacy in reducing tumor size and enhancing apoptosis in cancerous tissues.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.